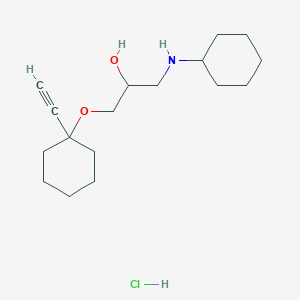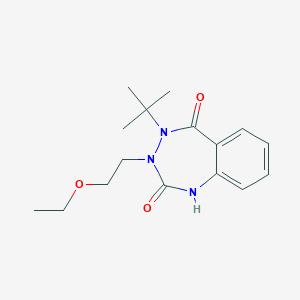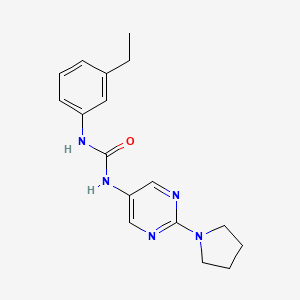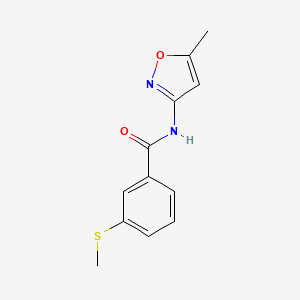
1-(Cyclohexylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclohexylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride, also known as CEOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival.
Scientific Research Applications
Catalytic Cyclization Reactions
Compounds with cyclohexyl and ethynyl groups are often used in catalytic cyclization reactions. For instance, palladium-catalyzed cyclization of cyclohexene derivatives with arylhydrazines under carbon monoxide pressure yields anilinohydroisoindoline diones, which are valuable intermediates in organic synthesis (Il Yoon & C. Cho, 2015). This suggests that compounds with similar structures could serve as substrates in novel catalytic cyclization processes to synthesize complex organic molecules.
Synthesis of Adhesive Polymers
Compounds containing hydroxy and amino groups, similar to the query compound, are utilized in the synthesis of monomers for adhesive polymers. For example, phosphorylated hydroxypropane derivatives have been developed for improved hydrolytic stability in adhesive applications (N. Moszner et al., 2006). This implies potential use in designing novel adhesive materials with enhanced properties.
Organogel and Hydrogel Formation
Cyclohexyl and amino functionalities are integral in the design of organogels and hydrogels, as seen in the study of cyclo(L-Tyr-L-Lys) derivatives. These compounds can form robust self-assembled fibrillar networks in gels, indicating potential applications in drug delivery systems and tissue engineering scaffolds (Zhiguo Xie et al., 2009).
Environmental and Sensor Technologies
Cyclohexylamine derivatives have been explored for their sensing properties, particularly in detecting alcohol vapors. Cyclodextrin derivatives coated on quartz crystal microbalances exhibit significant sensitivity and selectivity towards methanol, suggesting possible applications in environmental monitoring and safety sensors (C. Wang et al., 2001).
properties
IUPAC Name |
1-(cyclohexylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-2-17(11-7-4-8-12-17)20-14-16(19)13-18-15-9-5-3-6-10-15;/h1,15-16,18-19H,3-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLVYNDLDCZVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CNC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid](/img/structure/B2864806.png)
methanone](/img/structure/B2864807.png)

![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)


![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)
![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)

